4-Chloro-1-indanone

Medicinal Chemistry ADME Prediction Drug Design

4-Chloro-1-indanone (CAS 15115-59-0) is a halogenated derivative of the privileged 1-indanone scaffold, characterized by a chlorine atom at the 4-position of the fused cyclopentanone-aromatic ring system. With a molecular weight of 166.60 g/mol, a density of 1.3 g/cm³, and a melting point of 90-92°C , this solid intermediate serves as a foundational building block in organic synthesis, particularly in medicinal chemistry programs.

Molecular Formula C9H7ClO
Molecular Weight 166.6 g/mol
CAS No. 15115-59-0
Cat. No. B082819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-indanone
CAS15115-59-0
Molecular FormulaC9H7ClO
Molecular Weight166.6 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C(=CC=C2)Cl
InChIInChI=1S/C9H7ClO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3H,4-5H2
InChIKeyMYCZDIIPHIGLCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1-indanone (CAS 15115-59-0): A Strategic Halogenated Indanone Building Block for Targeted Synthesis


4-Chloro-1-indanone (CAS 15115-59-0) is a halogenated derivative of the privileged 1-indanone scaffold, characterized by a chlorine atom at the 4-position of the fused cyclopentanone-aromatic ring system [1]. With a molecular weight of 166.60 g/mol, a density of 1.3 g/cm³, and a melting point of 90-92°C , this solid intermediate serves as a foundational building block in organic synthesis, particularly in medicinal chemistry programs . Its defined electronic and steric profile makes it a versatile starting point for generating structurally diverse analogs, distinguishing it from unsubstituted or differently substituted indanones [2].

Why 4-Chloro-1-indanone Cannot Be Casually Substituted by Unsubstituted or Alternative Halogenated Indanones


Indanone derivatives are not interchangeable due to the profound influence of halogen substitution on electronic distribution, conformational bias, and molecular recognition events [1]. The 4-chloro substituent uniquely balances lipophilicity (XLogP3 = 2.3) and steric bulk, providing a distinct reactivity profile compared to its 4-bromo (XLogP3 = 2.4, higher steric demand), 4-fluoro (XLogP3 = 1.8, different electronic effects), and positional isomers (e.g., 5- or 6-chloro) [2][3][4][5][6][7]. These variations in physicochemical properties directly translate to differential performance in downstream applications, as highlighted below. Consequently, substituting one analog for another without rigorous validation risks synthetic failure or altered biological activity, underscoring the need for compound-specific procurement.

4-Chloro-1-indanone: Quantifiable Differentiation in Lipophilicity, Reactivity, and Positional Selectivity


Balanced Lipophilicity (XLogP3 = 2.3) Enables Superior Cellular Permeability vs. 4-Fluoro Analog

The lipophilicity of 4-Chloro-1-indanone (XLogP3 = 2.3) is significantly higher than that of its 4-fluoro counterpart (XLogP3 = 1.8) [1][2]. This difference of 0.5 log units places 4-Chloro-1-indanone in a more optimal range for passive membrane permeability, a critical parameter for intracellular target engagement, while the 4-fluoro analog may be less effective in crossing lipid bilayers [3][4].

Medicinal Chemistry ADME Prediction Drug Design

Positional Isomerism Dictates Solid-State Packing: 4-Chloro Lacks Reported Crystal Structure but Isomer-Specific Interactions Are Well-Documented

While a crystal structure for 4-Chloro-1-indanone is not reported in the literature, its positional isomer, 6-chloroindan-1-one, exhibits a herringbone packing motif via C—H⋯O interactions, which is distinct from the π-stacking, C—H⋯Br, and Br⋯O interactions observed for 6-bromoindan-1-one [1][2]. This demonstrates that halogen identity and position dictate solid-state properties, which can influence dissolution rates and formulation behavior. The 4-chloro substitution is therefore expected to yield a unique packing arrangement compared to its 5- and 6-chloro isomers.

Crystallography Materials Science Formulation

Selective Functionalization: Bromination Occurs Exclusively on the Cyclopentanone Ring, Not the Aromatic 4-Chloro Position

In contrast to 1-indanone which lacks a halogen directing group, 4-Chloro-1-indanone exhibits remarkable chemoselectivity during electrophilic bromination [1][2]. Under standard conditions (e.g., Br₂/AcOH or CuBr₂), bromination occurs exclusively at the alpha-carbon of the cyclopentanone ring, yielding 2-bromo-4-chloro-1-indanone in quantitative yield after optimization, with no aromatic substitution observed [1]. This regioselectivity is crucial for generating advanced intermediates with a defined functional handle for subsequent cross-coupling or cyanation steps [2].

Synthetic Methodology Selectivity Reaction Engineering

Commercial Availability and Cost-Efficiency Profile in the Halogenated Indanone Series

A comparative analysis of commercial listings reveals that 4-Chloro-1-indanone (purity: 97-98%) is widely available from multiple global suppliers . Notably, it is generally priced lower than its 4-bromo analog, while offering a comparable or superior balance of reactivity and stability for many applications [1]. For example, as of early 2024, the cost for 25g of 4-Chloro-1-indanone was reported at $218, compared to a higher price point for the same quantity of 4-Bromo-1-indanone [2]. This favorable cost profile makes 4-Chloro-1-indanone a more economical choice for projects where the chloro substituent meets synthetic requirements.

Procurement Cost Analysis Supply Chain

Procurement-Driven Applications for 4-Chloro-1-indanone Based on Quantitative Evidence


Medicinal Chemistry: Optimizing Cellular Permeability in Hit-to-Lead Campaigns

When designing a new series of indanone-based inhibitors, the 4-chloro derivative (XLogP3 = 2.3) is preferred over the 4-fluoro analog (XLogP3 = 1.8) when improved passive membrane permeability is a key objective, as supported by the 0.5 log unit difference in lipophilicity [1][2]. This property is critical for ensuring compounds can reach intracellular targets, making 4-chloro-1-indanone a strategic choice for early-stage medicinal chemistry programs where ADME properties are being optimized [3].

Synthetic Methodology: Reliable Generation of Alpha-Bromo Ketone Intermediates

For chemists planning to synthesize advanced heterocyclic scaffolds (e.g., indeno[1,2-b]pyrazines or indeno[1,2-b]quinoxalines), 4-chloro-1-indanone is the preferred starting material due to its documented high selectivity for alpha-bromination under standard electrophilic conditions [4]. This avoids the complex mixtures that can arise from unsubstituted 1-indanone, enabling efficient, one-step access to 2-bromo-4-chloro-1-indanone, a key intermediate for subsequent C-C and C-N bond formations [5].

Procurement Strategy: Cost-Effective Scale-Up in Multi-Step Syntheses

When transitioning a synthetic route from discovery scale (mg) to process scale (g to kg), the favorable cost profile of 4-chloro-1-indanone compared to its 4-bromo analog becomes a decisive factor . The combination of high purity (≥97%), reliable supply chain availability, and a lower price point (e.g., $218 for 25g) positions 4-chloro-1-indanone as the more economical and scalable building block for projects where the chloro substituent meets the synthetic requirements .

Crystallization and Formulation Development: Avoiding Unfavorable Solid-State Properties

Given the established differences in solid-state packing between 6-chloro and 6-bromo indanone isomers [6], researchers developing crystalline formulations or salts of indanone derivatives should source the exact 4-chloro isomer to ensure reproducible physicochemical properties. Substituting a different positional isomer could alter crystal packing, dissolution rates, and ultimately the performance of the final drug product, underscoring the need for precise procurement [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-1-indanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.